molecular formula C11H13N3O2 B1429365 Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate CAS No. 1354407-23-0

Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate

Cat. No.: B1429365
CAS No.: 1354407-23-0
M. Wt: 219.24 g/mol
InChI Key: GGQOFARWFYDRGJ-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate is a chemical compound with the molecular formula C11H13N3O2. It is a derivative of benzotriazole, a heterocyclic compound known for its wide range of applications in various fields, including chemistry, biology, and industry . This compound is characterized by its unique structure, which includes an ethyl group attached to the nitrogen atom of the benzotriazole ring and an ethyl ester group at the 5-position of the ring.

Safety and Hazards

While specific safety and hazard information for Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate typically involves the reaction of 1-ethyl-1,2,3-benzotriazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Uniqueness: Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

ethyl 1-ethylbenzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-14-10-6-5-8(11(15)16-4-2)7-9(10)12-13-14/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQOFARWFYDRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OCC)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 3-amino-4-ethylaminobenzoate (1.80 g, 9.27 mmol) prepared in the same manner as in the Step 1-1-3 was dissolved in acetic acid (5 ml), and under an ice cooling sodium nitrite (1.28 g, 18.5 mmol) was added to the solution little by little. The mixture was stirred for 10 minutes under a water cooling. The mixture was cooled by ice again and neutralized with a 25% ammonia water. Thereafter, ethyl acetate was added to the mixture, and the resulting mixture was washed with a saturated saline solution and water in order. The washed mixture was dried over anhydrous magnesium sulfate and then concentrated. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1 to 1:1) to give the title compound (1.40 g, 69%) as a brown powder.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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